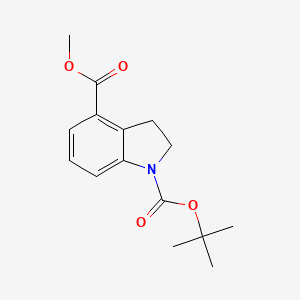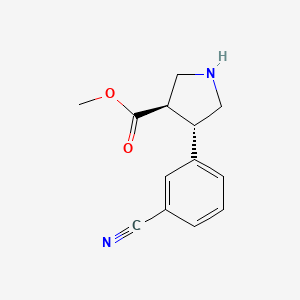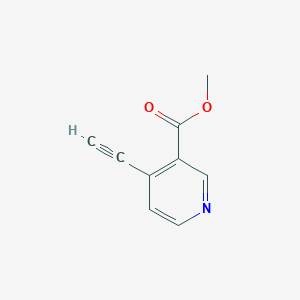
Methyl 4-ethynylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethynylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of pyridine, featuring an ethynyl group at the 4-position and a carboxylate ester at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-ethynylpyridine-3-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethynylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alkenyl or alkyl derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions can use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-ethynylpyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-ethynylpyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 4-ethynylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 3-fluoropyridine-4-carboxylate: This compound features a fluorine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Methyl 3-nitropyridine-4-carboxylate: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
Pyridazine and Pyridazinone Derivatives: These compounds contain two adjacent nitrogen atoms in the ring, resulting in different biological activities and applications.
This compound is unique due to its ethynyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1256818-09-3 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
methyl 4-ethynylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h1,4-6H,2H3 |
Clave InChI |
GHAVPQVKCBURBD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)

![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
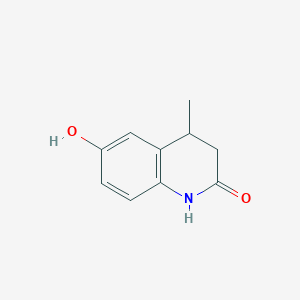
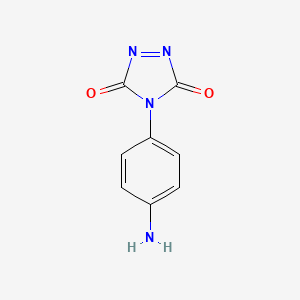

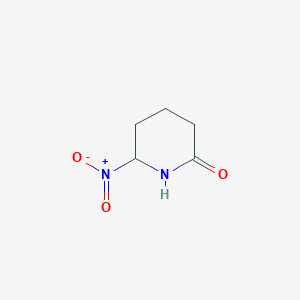
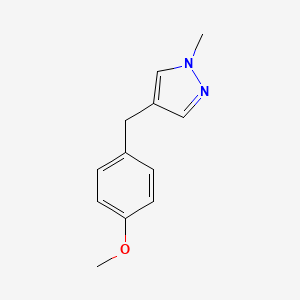
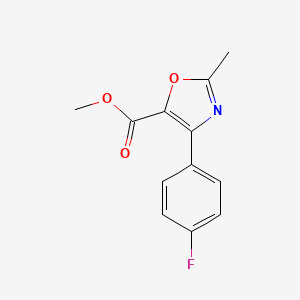
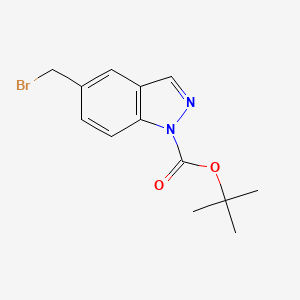
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
